

# Head-to-head comparison of Gartisertib and Ceralasertib (AZD6738)

Author: BenchChem Technical Support Team. Date: December 2025



# Head-to-Head Comparison: Gartisertib vs. Ceralasertib (AZD6738)

A Comparative Guide for Researchers and Drug Development Professionals

### Introduction

Gartisertib (formerly M4344, VX-803) and Ceralasertib (AZD6738) are both potent, orally bioavailable, small molecule inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. By inhibiting ATR, both Gartisertib and Ceralasertib aim to exploit the reliance of cancer cells on this pathway for survival, particularly in tumors with existing DNA repair defects or high levels of replication stress. This guide provides a comprehensive head-to-head comparison of these two ATR inhibitors, summarizing their preclinical and clinical data, detailing key experimental protocols, and visualizing relevant biological pathways and workflows.

## Mechanism of Action: Targeting the ATR Signaling Pathway

Both **Gartisertib** and Ceralasertib are ATP-competitive inhibitors of ATR kinase.[1] ATR is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA double-strand breaks.[2] Once activated, ATR phosphorylates







a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and restart of stalled replication forks.[3] By inhibiting ATR, **Gartisertib** and Ceralasertib prevent the phosphorylation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint.[3][4] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[4] This mechanism of action is particularly effective in cancer cells with defects in other DDR pathways, such as those with mutations in ATM or BRCA genes, creating a synthetic lethal interaction.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Gartisertib and Ceralasertib (AZD6738)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2518192#head-to-head-comparison-of-gartisertib-and-ceralasertib-azd6738]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com